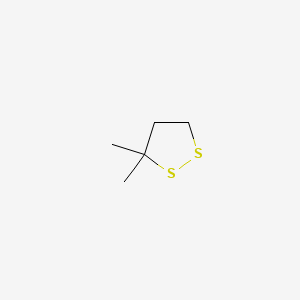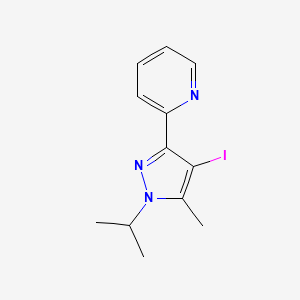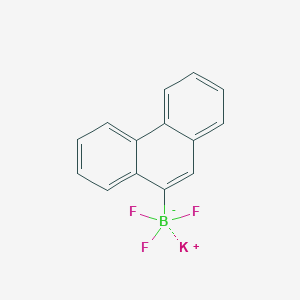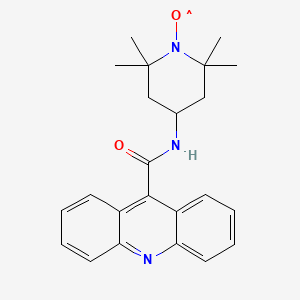
3,3-Dimethyl-1,2-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,2-dithiolane is an organic compound with the molecular formula C5H10S2. It is a five-membered ring structure containing two sulfur atoms and three carbon atoms, with two methyl groups attached to the third carbon atom. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,2-dithiolane can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reaction of ethane-1,2-dithiol with phosgene in ether at 20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atoms and the ring strain in the five-membered ring structure.
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,2-dithiolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,2-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. The compound’s five-membered ring structure imposes geometric constraints on the sulfur-sulfur bond, leading to a destabilizing four-electron interaction. This weakens the sulfur-sulfur bond, making the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the two methyl groups on the third carbon atom.
1,3-Dithiane: Contains an additional carbon atom in the ring, forming a six-membered ring structure.
3H-1,2-dithiole-3-thione: Contains a thione group instead of the two methyl groups.
Uniqueness
3,3-Dimethyl-1,2-dithiolane is unique due to the presence of the two methyl groups, which influence its reactivity and stability. The compound’s ability to undergo rapid thiol-disulfide exchange and reversible polymerization distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
58384-57-9 |
|---|---|
Molekularformel |
C5H10S2 |
Molekulargewicht |
134.3 g/mol |
IUPAC-Name |
3,3-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
LFHJFWOMFQJUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCSS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)

![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)

![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)

![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)

![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
